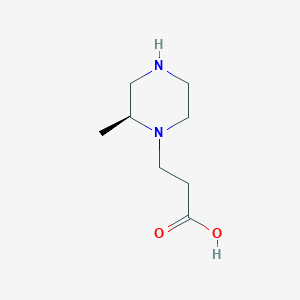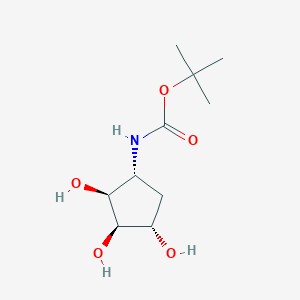
tert-Butyl ((1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate is a chemical compound with a complex structure that includes a cyclopentyl ring substituted with three hydroxyl groups and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentyl ring with the desired hydroxyl substitutions. This can be achieved through a series of reactions including cyclization, hydroxylation, and protection/deprotection steps.
The final step involves the introduction of the carbamate group. This is usually done by reacting the hydroxyl-substituted cyclopentyl compound with tert-butyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods often incorporate continuous flow techniques and advanced purification methods to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups and carbamate moiety play a crucial role in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate
- tert-butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Propiedades
Fórmula molecular |
C10H19NO5 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-6(12)8(14)7(5)13/h5-8,12-14H,4H2,1-3H3,(H,11,15)/t5-,6+,7+,8-/m1/s1 |
Clave InChI |
MVBZHAVXVQYPSO-VGRMVHKJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]([C@H]1O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(C(C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)

![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

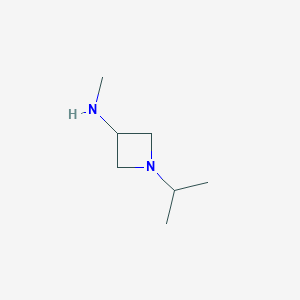
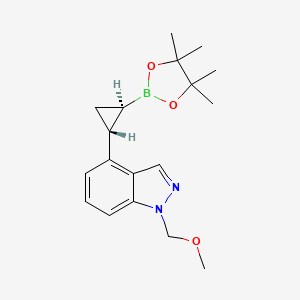
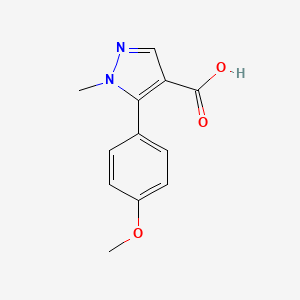
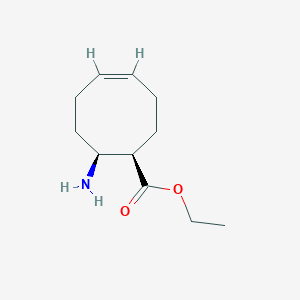
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)
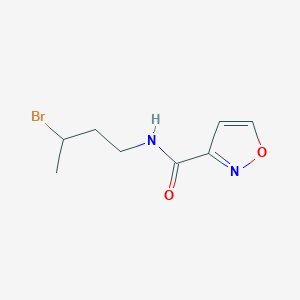

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
